molecular formula C12H18O6 B14267891 Dimethyl 5,6-dioxodecanedioate CAS No. 141340-69-4

Dimethyl 5,6-dioxodecanedioate

Cat. No.: B14267891
CAS No.: 141340-69-4
M. Wt: 258.27 g/mol
InChI Key: NTISUCRWRQHCJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5,6-dioxodecanedioate typically involves the esterification of decanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

Decanedioic acid+2MethanolAcid CatalystDimethyl 5,6-dioxodecanedioate+2Water\text{Decanedioic acid} + 2 \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + 2 \text{Water} Decanedioic acid+2MethanolAcid Catalyst​Dimethyl 5,6-dioxodecanedioate+2Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common in these processes .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5,6-dioxodecanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester groups under basic or acidic conditions.

Major Products

Scientific Research Applications

Dimethyl 5,6-dioxodecanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 5,6-dioxodecanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release decanedioic acid and methanol, which can then participate in further biochemical pathways. The ketone groups can also interact with nucleophiles, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl decanedioate: Similar in structure but lacks the ketone groups.

    Dimethyl sebacate: Another ester of decanedioic acid, used in similar applications.

    Dimethyl fumarate: Contains ester groups but has a different backbone structure.

Uniqueness

Dimethyl 5,6-dioxodecanedioate is unique due to the presence of both ester and ketone groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications .

Properties

CAS No.

141340-69-4

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

IUPAC Name

dimethyl 5,6-dioxodecanedioate

InChI

InChI=1S/C12H18O6/c1-17-11(15)7-3-5-9(13)10(14)6-4-8-12(16)18-2/h3-8H2,1-2H3

InChI Key

NTISUCRWRQHCJW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC(=O)C(=O)CCCC(=O)OC

Origin of Product

United States

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